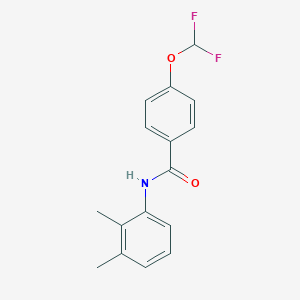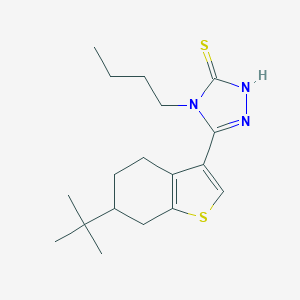![molecular formula C26H19BrN2O5S B456400 METHYL (2E)-2-{[5-(4-BROMOPHENYL)-2-FURYL]METHYLENE}-5-METHYL-1-OXO-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXYLATE](/img/structure/B456400.png)
METHYL (2E)-2-{[5-(4-BROMOPHENYL)-2-FURYL]METHYLENE}-5-METHYL-1-OXO-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (13E)-13-[[5-(4-bromophenyl)furan-2-yl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[76102,7011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate is a complex organic compound with a unique structure that includes a furan ring, a bromophenyl group, and multiple heteroatoms
Vorbereitungsmethoden
The synthesis of METHYL (2E)-2-{[5-(4-BROMOPHENYL)-2-FURYL]METHYLENE}-5-METHYL-1-OXO-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXYLATE involves multiple steps, including the formation of the furan ring, the introduction of the bromophenyl group, and the construction of the tetracyclic core. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve the optimization of these reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl (13E)-13-[[5-(4-bromophenyl)furan-2-yl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Its unique structure could be explored for drug development, particularly in targeting specific biological pathways.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to METHYL (2E)-2-{[5-(4-BROMOPHENYL)-2-FURYL]METHYLENE}-5-METHYL-1-OXO-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXYLATE include other furan derivatives, bromophenyl compounds, and tetracyclic molecules. These compounds may share some chemical properties but differ in their specific structures and reactivity. The uniqueness of this compound lies in its combination of a furan ring, a bromophenyl group, and a tetracyclic core, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C26H19BrN2O5S |
|---|---|
Molekulargewicht |
551.4g/mol |
IUPAC-Name |
methyl (13E)-13-[[5-(4-bromophenyl)furan-2-yl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate |
InChI |
InChI=1S/C26H19BrN2O5S/c1-26-21(24(31)32-2)22(17-5-3-4-6-19(17)34-26)29-23(30)20(35-25(29)28-26)13-16-11-12-18(33-16)14-7-9-15(27)10-8-14/h3-13,21-22H,1-2H3/b20-13+ |
InChI-Schlüssel |
XGFRRPFMXUUNQU-DEDYPNTBSA-N |
Isomerische SMILES |
CC12C(C(C3=CC=CC=C3O1)N4C(=O)/C(=C\C5=CC=C(O5)C6=CC=C(C=C6)Br)/SC4=N2)C(=O)OC |
SMILES |
CC12C(C(C3=CC=CC=C3O1)N4C(=O)C(=CC5=CC=C(O5)C6=CC=C(C=C6)Br)SC4=N2)C(=O)OC |
Kanonische SMILES |
CC12C(C(C3=CC=CC=C3O1)N4C(=O)C(=CC5=CC=C(O5)C6=CC=C(C=C6)Br)SC4=N2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B456317.png)
![methyl (2E)-2-{3-[(3-chlorophenoxy)methyl]-4-methoxybenzylidene}-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B456318.png)
![3,5-bis(difluoromethyl)-1-{5-[(4-fluorophenoxy)methyl]-2-furoyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456319.png)

![N'-[(5-{3-chloro-4-nitrophenyl}-2-furyl)methylene]-2-{4-nitro-1H-pyrazol-1-yl}acetohydrazide](/img/structure/B456321.png)
![2-{[2-(4-METHYLPHENYL)CYCLOPROPYL]CARBONYL}-N-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B456322.png)

![[4-(1-Adamantyl)piperazino][5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B456324.png)

![3-[(4-bromophenoxy)methyl]-N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]benzamide](/img/structure/B456333.png)
![2-{[2-(4-chlorophenyl)cyclopropyl]carbonyl}-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B456334.png)

![N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B456339.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B456340.png)
